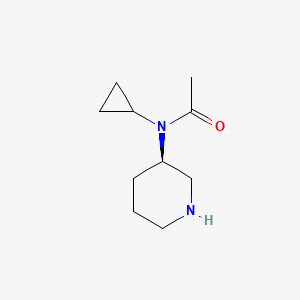

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide

Description

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide is a chiral acetamide derivative featuring a cyclopropyl group and a piperidin-3-yl moiety. Its molecular formula is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol. The compound’s stereochemistry at the piperidin-3-yl position (R-configuration) is critical for its biological activity and interaction with target receptors. It is synthesized via palladium-catalyzed coupling reactions, often involving intermediates like tert-butyl carbamates and aryl halides .

Properties

IUPAC Name |

N-cyclopropyl-N-[(3R)-piperidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOXZFBSCZVMNO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CC1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N([C@@H]1CCCNC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Piperidine Derivatives

A widely reported pathway involves three stages:

-

Piperidine Functionalization :

-

Acylation :

-

Salt Formation (Optional) :

Table 1: Representative Reaction Conditions for Key Steps

Stereoselective Synthesis

The (R) -configuration at the piperidine C3 position is critical for biological activity. Two strategies ensure stereochemical integrity:

-

Chiral Resolution : Racemic mixtures are resolved using chiral chromatography or diastereomeric salt formation with tartaric acid derivatives.

-

Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of imine precursors.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

Table 2: Comparative Analysis of Catalytic Methods

| Method | Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Traditional Alkylation | K₂CO₃, DMF, 70°C | 78 | N/A | |

| Microwave-Assisted | TBAB, MeCN, 100°C, 300W, 2h | 85 | >99 | |

| Asymmetric Hydrogenation | Ru-BINAP, H₂ (50 psi), EtOH, 25°C | 90 | 98 |

Industrial-Scale Production

Continuous Flow Synthesis

Green Chemistry Approaches

-

Solvent Recycling : Ethanol and water mixtures replace DMF in large-scale batches.

-

Waste Minimization : Catalytic hydrogenation replaces stoichiometric reducing agents (e.g., NaBH₄).

Analytical Characterization

Critical quality control parameters include:

-

Enantiomeric Excess (ee) : Chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10).

-

Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

Structural Confirmation : ¹H/¹³C NMR, HRMS, and X-ray crystallography.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

®-N-Cyclopropyl-N-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropyl group, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

®-N-Cyclopropyl-N-(piperidin-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ®-N-Cyclopropyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Enantiomeric Pair: (S)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide

Structural Similarities :

- Same molecular formula (C₁₀H₁₈N₂O ) and weight (182.26 g/mol ).

- Identical functional groups (cyclopropyl, piperidine, and acetamide).

Key Differences :

- Stereochemistry : The S-enantiomer exhibits opposite chirality at the piperidin-3-yl group, which may alter binding affinity to chiral biological targets.

- Synthesis : Both enantiomers share synthetic routes but require chiral resolution techniques for separation.

- Purity : The S-enantiomer is commercially available with ≥98% purity, comparable to the R-form .

Table 1: Enantiomer Comparison

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Molecular Weight | 182.26 g/mol | 182.26 g/mol |

| Chirality | R-configuration | S-configuration |

| Purity | ≥98% (analogous to S-form) | ≥98% |

Piperidine vs. Pyrrolidine Derivatives

Example Compounds :

- 2c: (S)-N-(5-((3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-(3-(methylamino)piperidin-1-yl)phenyl)acetamide .

- 2d: (R)-N-(5-((3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-(3-(methylamino)pyrrolidin-1-yl)phenyl)acetamide .

Structural Comparison :

Table 2: Piperidine vs. Pyrrolidine Derivatives

| Property | 2c (Piperidine) | 2d (Pyrrolidine) |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Molecular Weight | ~550 g/mol (estimated) | ~536 g/mol (estimated) |

| Synthetic Intermediate | Piperidin-3-yl carbamate | Pyrrolidin-3-yl carbamate |

| Biological Impact | Enhanced metabolic stability | Potential for improved selectivity |

Substituent Modifications

Example Compound : N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide (CAS: 1354001-33-4) .

Key Differences :

- Hydroxyethyl Group : Introduces a polar hydroxyl group, increasing hydrophilicity compared to the target compound.

- Solubility : Likely higher aqueous solubility due to the hydroxyethyl substituent.

- Synthesis : Requires additional steps to introduce the hydroxyethyl group, impacting yield and complexity.

Table 3: Substituent Effects

Structural Complexity: Pyrrolo[2,3-d]pyrimidine Hybrid

Example Compound: (2R)-2-(3-chloro-5-fluoroanilino)-2-cyclopropyl-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide .

Key Differences :

- Aromatic Extension : The pyrrolo[2,3-d]pyrimidine group adds aromaticity and hydrogen-bonding capacity, likely enhancing binding to kinases or nucleic acids.

- Molecular Weight : 442.92 g/mol vs. 182.26 g/mol for the target compound.

- Chiral Centers : Two chiral centers (vs. one in the target compound), complicating synthesis and purification.

Table 4: Impact of Structural Complexity

Research Findings and Implications

- Chirality Matters : Enantiomers like the R- and S-forms exhibit distinct pharmacokinetic profiles, necessitating enantioselective synthesis .

- Ring Size and Rigidity : Smaller rings (e.g., pyrrolidine) may improve target engagement but reduce metabolic stability .

- Polar Substituents : Hydroxyethyl groups enhance solubility but may reduce blood-brain barrier penetration .

- Hybrid Structures : Complex hybrids show promise in targeting niche biological pathways but require advanced synthetic strategies .

Biological Activity

(R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activity

The compound has been studied for its various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, although specific mechanisms and efficacy levels require further investigation.

- Anticancer Potential : It has been investigated for its role as a tankyrase inhibitor, which is significant in the context of Wnt signaling pathways associated with various cancers .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : It may inhibit tankyrase enzymes involved in the Wnt signaling pathway, leading to reduced levels of β-catenin, a key player in tumorigenesis .

- Receptors and Ion Channels : The compound's unique structural features allow it to modulate various receptors and ion channels, potentially influencing multiple biological pathways.

3. Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. Key aspects include:

- Cyclopropyl Group : This moiety enhances lipophilicity and may improve binding affinity to target proteins.

- Chiral Center : The chirality at the piperidine ring is crucial for its pharmacological effects, as different enantiomers can exhibit varying levels of activity.

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl Group | Increases lipophilicity and binding |

| Chiral Center | Affects receptor interaction |

| Piperidine Moiety | Contributes to overall stability |

4.1 Anticancer Activity

In a study focused on the inhibition of tankyrase, this compound demonstrated significant effects on the Wnt signaling pathway. The compound was shown to effectively reduce β-catenin levels in vitro, correlating with decreased cell proliferation in cancer cell lines .

4.2 Antimicrobial Effects

Research into its antimicrobial properties revealed that this compound exhibits activity against a range of bacterial strains. However, detailed quantitative assessments are still needed to establish minimum inhibitory concentrations (MICs) and other pharmacokinetic parameters.

5. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Piperine | Antioxidant, anti-inflammatory | Alkaloid structure |

| Evodiamine | Potential anticancer effects | Piperidine derivative |

| Matrine | Antiproliferative effects | Distinct chemical structure |

6. Conclusion

This compound represents a promising candidate for further research in both antimicrobial and anticancer domains. Its unique structural features contribute to its biological activity through specific mechanisms involving enzyme inhibition and receptor modulation. Continued exploration into its SAR will enhance understanding of its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopropane and piperidine precursors. Key steps include amide bond formation under controlled conditions (e.g., using coupling reagents like EDC or DCC in dichloromethane or DMF). Intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm structural integrity . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. What spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopropyl and piperidinyl protons), while ¹³C NMR confirms carbon backbone connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with a C18 column and gradient elution ensures >95% purity .

Q. How is the stereochemical configuration (R vs. S) of the piperidin-3-yl group determined?

- Methodological Answer : Chiral chromatography (e.g., using a Chiralpak® column) or X-ray crystallography resolves enantiomers. Comparative analysis of optical rotation or circular dichroism (CD) spectra with known standards (e.g., (S)-enantiomer CAS 1353997-07-5) further validates configuration .

Advanced Research Questions

Q. How does stereochemistry at the piperidin-3-yl group influence biological activity?

- Methodological Answer : Enantiomers exhibit divergent receptor-binding profiles. For example, (R)-isomers may show higher affinity for neurological targets (e.g., σ receptors) compared to (S)-isomers, as seen in related acetamide derivatives. Activity is assessed via competitive binding assays (radioligand displacement) and functional cell-based assays (e.g., cAMP modulation) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from purity variations or assay conditions. Mitigation strategies include:

- Batch Reproducibility : Rigorous HPLC and LC-MS quality control .

- Assay Standardization : Use of positive controls (e.g., known σ receptor ligands) and harmonized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Meta-Analysis : Cross-referencing data from PubChem and crystallographic databases (e.g., CSD) to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., methyl, halogen) at the cyclopropyl or piperidine moieties .

- Biological Screening : Test analogs in tiered assays: primary (binding affinity), secondary (functional activity), and tertiary (ADMET profiling) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like monoamine transporters or kinases .

Q. What challenges arise in crystallographic analysis of this compound, and how is SHELX employed to address them?

- Methodological Answer : Crystallization challenges include polymorphism and low diffraction quality. SHELXL refines structures using high-resolution data (≤1.0 Å), applying restraints for disordered moieties (e.g., cyclopropyl groups). Twinning and pseudo-symmetry are resolved via HKLF 5 formatting in SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.